(3-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride
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Overview
Description
(3-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride: is a chemical compound with the molecular formula C14H19ClN2O3 and a molecular weight of 298.77 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 3-aminopiperidine with 2,3-dihydrobenzo[b][1,4]dioxin-2-carbonyl chloride under controlled conditions. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
(3-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous ether.
Substitution: Various nucleophiles, such as alkyl halides, in the presence of a base.
Major Products Formed:
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives at the amine group.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cardiovascular conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Piperidine derivatives
Benzo[b][1,4]dioxin derivatives
Other aminopiperidine compounds
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c15-10-4-3-7-16(8-10)14(17)13-9-18-11-5-1-2-6-12(11)19-13;/h1-2,5-6,10,13H,3-4,7-9,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVHTMKVHFYVJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2COC3=CC=CC=C3O2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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